BenchChemオンラインストアへようこそ!

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine

Lipophilicity Drug-likeness Membrane permeability

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine (CAS 61955-53-1, molecular formula C₁₂H₁₅N₃OS, molecular weight 249.33 g·mol⁻¹) is a 1,3,4-thiadiazole-2-amine derivative bearing a propyl substituent at the 5-position of the thiadiazole ring and a 4-methoxyphenyl group on the exocyclic amine nitrogen. The 1,3,4-thiadiazole-2-amine scaffold is widely recognized for its diverse pharmacological potential, including anticancer, anticonvulsant, antimicrobial, and antioxidant activities, with biological outcomes exquisitely dependent on the nature and position of substituents.

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
CAS No. 61955-53-1
Cat. No. B12910759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine
CAS61955-53-1
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(S1)NC2=CC=C(C=C2)OC
InChIInChI=1S/C12H15N3OS/c1-3-4-11-14-15-12(17-11)13-9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,13,15)
InChIKeyLZCGFGPOEFJDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine (CAS 61955-53-1): Baseline Properties of a Substituted 1,3,4-Thiadiazole-2-amine Scaffold


N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine (CAS 61955-53-1, molecular formula C₁₂H₁₅N₃OS, molecular weight 249.33 g·mol⁻¹) is a 1,3,4-thiadiazole-2-amine derivative bearing a propyl substituent at the 5-position of the thiadiazole ring and a 4-methoxyphenyl group on the exocyclic amine nitrogen . The 1,3,4-thiadiazole-2-amine scaffold is widely recognized for its diverse pharmacological potential, including anticancer, anticonvulsant, antimicrobial, and antioxidant activities, with biological outcomes exquisitely dependent on the nature and position of substituents [1]. This compound serves as a research intermediate and a building block for the synthesis of more elaborate biologically active molecules.

Why Generic Substitution of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine (CAS 61955-53-1) Fails: Substituent-Dependent Pharmacological Profiles


Within the 1,3,4-thiadiazol-2-amine class, seemingly minor structural modifications—such as removal of the 5-propyl group, replacement of the N-(4-methoxyphenyl) moiety with an unsubstituted phenyl ring, or elimination of the exocyclic amine substitution—produce large shifts in lipophilicity (ΔLogP > 0.9), polar surface area (ΔPSA > 4 Ų), and hydrogen-bonding capacity, which in turn alter membrane permeability, target binding, and metabolic stability . Interchanging compounds without accounting for these quantitative differences risks confounding structure–activity relationships, invalidating comparative biological assays, and yielding non-reproducible results in medicinal chemistry campaigns. The evidence below demonstrates exactly where this compound diverges from its closest analogs.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine (CAS 61955-53-1)


Lipophilicity (LogP) Differential vs. Des-Propyl Analog

The presence of the 5-propyl group increases the computed octanol–water partition coefficient (LogP) by approximately 0.95 log units relative to the des-propyl analog N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine. The target compound exhibits a LogP of 3.32, compared to 2.36 for the analog lacking the propyl substituent . A LogP in the 3–4 range is associated with improved blood–brain barrier penetration and membrane partitioning, making this compound a more suitable choice for CNS-targeted probe design or cellular permeability studies.

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) Differentiation vs. N-Phenyl-5-propyl Analog

Replacement of the N-phenyl group with N-(4-methoxyphenyl) increases the topological polar surface area (TPSA) by 9.2 Ų (75.28 Ų for the target compound vs. 66.1 Ų for N-phenyl-5-propyl-1,3,4-thiadiazol-2-amine) [1]. This increase arises from the additional oxygen atom and translates into improved aqueous solubility and hydrogen-bonding capability, while the value remains below the 140 Ų threshold commonly associated with good oral bioavailability, thus balancing permeability and solubility.

Polar surface area Drug-likeness Oral bioavailability

Validated Purity and Batch Characterization Availability

The compound is commercially available with a standard purity of 97% and is accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical reports from Bidepharm (Bide Biotech) [1]. In contrast, several closely related analogs, such as 5-propyl-1,3,4-thiadiazol-2-amine (CAS 39223-04-6), are commonly supplied at 95% purity without batch-specific QC spectra, introducing greater uncertainty in quantitative biological assays.

Purity specification Quality control Reproducibility

Class-Level Anticonvulsant Activity Enhancement by Methoxy Substitution

Although direct head-to-head anticonvulsant data for the target compound are unavailable, a systematic study of thiadiazole derivatives evaluated by the pentylenetetrazole (PTZ) method found that compounds bearing a methoxy substituent (designated C2 and C5) exhibited significant anticonvulsant potential superior to other substituents, with activity compared to the standard drug sodium valproate [1]. The presence of both the 4-methoxyphenyl group and the 5-propyl chain in the target compound thus combines two structural features independently associated with enhanced CNS activity, providing a structure-based rationale for its selection in anticonvulsant screening programs over analogs lacking either substituent.

Anticonvulsant activity Methoxy group effect CNS drug discovery

Anticancer Activity of Methoxyphenyl-Thiadiazole-2-amine Derivatives

In a study of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, the compound N-benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine exhibited an IC₅₀ of 52.63 µM against the HEK293T cell line, which was superior to the cisplatin control [1]. This finding establishes that the 4-methoxyphenyl moiety appended to a 1,3,4-thiadiazole-2-amine core can confer measurable anticancer activity. Although the target compound bears a different substitution pattern (5-propyl instead of 5-(4-methoxyphenyl) and N-(4-methoxyphenyl) instead of N-benzyl), the shared methoxyphenyl-thiadiazol-2-amine pharmacophore supports its prioritization for anticancer screening over analogs that lack the methoxyaryl substituent entirely.

Anticancer activity Methoxyphenyl substitution Cytotoxicity

Best-Fit Application Scenarios for N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine (CAS 61955-53-1)


CNS-Penetrant Probe Design Leveraging Elevated Lipophilicity

With a LogP of 3.32—approximately 0.96 log units higher than its des-propyl analog—this compound falls within the optimal lipophilicity range (LogP 2–4) for blood–brain barrier penetration . Researchers designing CNS-targeted chemical probes, particularly for anticonvulsant or neurodegenerative disease targets, can select this compound to improve brain partitioning while retaining an intermediate PSA (75.28 Ų) favorable for transport across biological membranes.

Structure–Activity Relationship (SAR) Studies on N-Aryl-5-alkyl-thiadiazol-2-amines

The combination of a 5-propyl chain and an N-(4-methoxyphenyl) group makes this compound a valuable tool for dissecting the independent contributions of alkyl chain length and aryl substitution to biological activity. Direct comparisons with N-phenyl-5-propyl- (TPSA 66.1 Ų) and N-(4-methoxyphenyl)-des-propyl (LogP 2.36) analogs allow systematic SAR exploration [1]. Procurement of all three compounds enables controlled studies that isolate the effects of lipophilicity, PSA, and hydrogen-bonding capacity on target engagement.

Anticancer Lead Scaffold with Methoxyphenyl Pharmacophore

Given the class-level evidence that 4-methoxyphenyl-substituted 1,3,4-thiadiazole-2-amines exhibit measurable anticancer activity (IC₅₀ 52.63 µM against HEK293T for a related compound) [2], this compound serves as a scaffold for further anticancer lead optimization. Its 97% purity with batch-specific QC documentation ensures that observed biological effects can be confidently attributed to the intended molecule rather than impurities, a key requirement for hit validation in academic and industrial screening campaigns [3].

Building Block for Diversified Thiadiazole Libraries

The exocyclic secondary amine and the 5-propyl substituent provide two orthogonal diversification points for parallel synthesis. Researchers constructing focused thiadiazole libraries can use this compound as a core intermediate for N-alkylation, N-acylation, or C–H functionalization reactions, generating analogs with systematically varied physicochemical profiles for high-throughput screening .

Quote Request

Request a Quote for N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.